molecular formula C18H18FN3O3 B020524 N-Desmethyldanofloxacin CAS No. 108461-04-7

N-Desmethyldanofloxacin

Cat. No.: B020524
CAS No.: 108461-04-7
M. Wt: 343.4 g/mol
InChI Key: LHZDPJRHQVYKPA-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-Desmethyldanofloxacin, a metabolite of Danofloxacin , primarily targets DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication. By targeting this enzyme, this compound inhibits bacterial DNA replication, leading to cell death .

Mode of Action

This compound binds to the DNA gyrase, inhibiting its activity . This prevents the relaxation of supercoiled DNA that is required for transcription and replication. As a result, the bacterial cell cannot replicate its DNA, which halts cell division and leads to cell death .

Biochemical Pathways

This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the replication process leads to cell death, effectively stopping the infection. Additionally, several microorganisms can metabolize Danofloxacin into this compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of Danofloxacin, which is usually administered intravenously, intramuscularly, or intragastrically . After administration, Danofloxacin is metabolized into this compound . The elimination half-life, mean residence time, and total body clearance of Danofloxacin vary depending on the route of administration .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By targeting DNA gyrase and inhibiting DNA replication, it causes bacterial cell death . This makes it an effective treatment for infections caused by bacteria susceptible to Danofloxacin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyldanofloxacin involves the demethylation of danofloxacin. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of acidic or basic conditions to facilitate the removal of the methyl group from danofloxacin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyldanofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

    Danofloxacin: The parent compound from which N-Desmethyldanofloxacin is derived.

    Enrofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Ciprofloxacin: A widely used fluoroquinolone in human medicine.

Uniqueness

This compound is unique due to its specific pharmacokinetic profile and its role as a metabolite of danofloxacin. It provides valuable insights into the metabolism and excretion of fluoroquinolones, aiding in the development of more effective veterinary drugs .

Properties

IUPAC Name

1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZDPJRHQVYKPA-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108461-04-7
Record name N-Desmethyldanofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between danofloxacin and N-Desmethyldanofloxacin in horses?

A1: this compound is the primary metabolite of danofloxacin in horses. [] This means that after a horse is administered danofloxacin, their body metabolizes it, resulting in the formation of this compound.

Q2: Are there methods for simultaneously measuring danofloxacin and this compound in food-producing animals?

A3: Yes, researchers have developed liquid chromatography techniques with fluorescence detection to simultaneously determine the concentrations of both danofloxacin and this compound in edible tissues of cattle and chickens. [] This is particularly important for ensuring food safety and monitoring residue levels of veterinary drugs in food products.

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